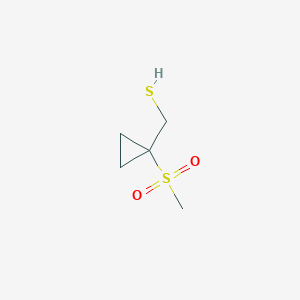

![molecular formula C13H22N2OS B2354024 N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide CAS No. 1436277-80-3](/img/structure/B2354024.png)

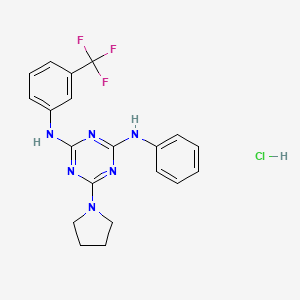

N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule with several functional groups. It contains a cyclohexyl group, a cyano group, a methylsulfanyl group, and an amide group. These functional groups could potentially give the compound various chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyano group might be introduced through a reaction with a cyanating agent, and the cyclohexyl group might be introduced through a reaction with cyclohexylmethylamine .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclohexyl group would likely introduce some degree of three-dimensionality to the molecule .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For example, the cyano group might make the compound susceptible to nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar amide group might make the compound somewhat soluble in water .科学的研究の応用

1. Catalyst in Selective Hydrogenation

N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide has applications in catalysis, particularly in the selective hydrogenation of phenol to cyclohexanone. A study by Wang et al. (2011) discusses a catalyst made of Pd nanoparticles supported on mesoporous graphitic carbon nitride, which promotes the selective formation of cyclohexanone under atmospheric pressure of hydrogen in aqueous media without additives, achieving a conversion of 99% and a selectivity higher than 99% (Wang et al., 2011).

2. Synthesis of Benzamide Derivatives

This compound is also involved in the synthesis of benzamide derivatives. Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions, demonstrating their application in colorimetric sensing of fluoride anions (Younes et al., 2020).

3. Antimicrobial Agent Synthesis

In the field of antimicrobial research, compounds incorporating the sulfamoyl moiety, such as N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, have been synthesized for use as antimicrobial agents. Darwish et al. (2014) explored the synthesis of various heterocyclic compounds incorporating this moiety, demonstrating their potential as antimicrobial agents (Darwish et al., 2014).

4. Stereoselective Addition in Organic Synthesis

N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide is also relevant in organic synthesis. McMahon and Ellman (2004) reported the highly stereoselective addition of organometallic reagents to N-sulfinyl imines derived from cyclohexanones, highlighting its use in producing compounds with good yields and excellent diastereoselectivity (McMahon & Ellman, 2004).

5. Monitoring Oxidative Environment in Degradation Studies

In pharmaceutical research, especially in the study of degradation, this compound has been used. Wells-Knecht and Dunn (2019) characterized a stable product formed during the decomposition of 2,2'-azobis(2-methylpropanenitrile) (AIBN) and proposed its use in monitoring the oxidative environment during forced degradation studies (Wells-Knecht & Dunn, 2019).

将来の方向性

特性

IUPAC Name |

N-[cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2OS/c1-10(9-17-2)13(16)15-12(8-14)11-6-4-3-5-7-11/h10-12H,3-7,9H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKJJJBYDWSBPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC)C(=O)NC(C#N)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Benzotriazol-1-yl)ethyl]benzotriazole](/img/structure/B2353942.png)

![4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2353946.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone](/img/structure/B2353951.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2353953.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2353954.png)

![[(E)-3-Bromoprop-1-enyl]cyclobutane](/img/structure/B2353956.png)